[2,2'-Bipyridine]-3,3'-diamine

Photophysics Excited-state proton transfer Photomemory devices

[2,2′-Bipyridine]-3,3′-diamine (C₁₀H₁₀N₄, MW 186.21 g·mol⁻¹) is a heterocyclic diamine belonging to the 2,2′-bipyridine family, distinguished by two primary amino substituents symmetrically placed at the 3 and 3′ positions. Unlike the parent 2,2′-bipyridine, this substitution pattern preorganizes the molecular core through intramolecular N–H···N hydrogen bonding between the amino groups and pyridyl nitrogens, fundamentally altering its electronic structure, photophysics, and metal-coordination behavior.

Molecular Formula C10H10N4
Molecular Weight 186.218
CAS No. 75449-26-2
Cat. No. B2725736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,2'-Bipyridine]-3,3'-diamine
CAS75449-26-2
Molecular FormulaC10H10N4
Molecular Weight186.218
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=C(C=CC=N2)N)N
InChIInChI=1S/C10H10N4/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H,11-12H2
InChIKeyLSSHHQCMLSBUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[2,2'-Bipyridine]-3,3'-diamine (CAS 75449-26-2) – A 3,3′-Diamino-Functionalized Bidendate Building Block for Coordination Chemistry, Fluorescent Probes, and Advanced Materials


[2,2′-Bipyridine]-3,3′-diamine (C₁₀H₁₀N₄, MW 186.21 g·mol⁻¹) is a heterocyclic diamine belonging to the 2,2′-bipyridine family, distinguished by two primary amino substituents symmetrically placed at the 3 and 3′ positions . Unlike the parent 2,2′-bipyridine, this substitution pattern preorganizes the molecular core through intramolecular N–H···N hydrogen bonding between the amino groups and pyridyl nitrogens, fundamentally altering its electronic structure, photophysics, and metal-coordination behavior . The compound serves as a versatile ligand, a precursor to polydentate chelators and phosphinoamine ligands, and a core unit in supramolecular discotic liquid crystals.

Why [2,2'-Bipyridine]-3,3'-diamine Cannot Be Replaced by Unsubstituted Bipyridine, 4,4′-Diamino Isomers, or the 3,3′-Diol Analog in Critical Optical, Liquid-Crystalline, and Stereochemical Applications


Simple replacement of [2,2′-bipyridine]-3,3′-diamine with 2,2′-bipyridine, 4,4′-diamino-2,2′-bipyridine, or even the isoelectronic [2,2′-bipyridyl]-3,3′-diol leads to failure in applications that depend on the unique interplay of amino-group placement. The 3,3′-diamine exhibits a fluorescence quantum yield roughly 10,000-fold lower than its diol counterpart, a property exploited for “dark” photomemory states . Upon Znᴵᴵ binding, this compound displays a quantum-yield increase opposite to that of other amino-substituted bipyridine ligands, enabling turn-on sensing . The intramolecular H-bonding network in acylated derivatives stabilizes discotic mesophases over a >300 K window, a thermal breadth not attainable with non-chelated analogs . In ruthenium(II) complexes, the five-membered chelate ring formed by 3,3′-diamino-2,2′-bipyridine imposes stereochemical outcomes distinct from the seven-membered ring of 1,1′-biphenyl-2,2′-diamine .

Quantitative Differentiation Evidence for [2,2'-Bipyridine]-3,3'-diamine Against Closest Structural Analogs


Fluorescence Quantum Yield: ~10,000-Fold Lower Than [2,2′-Bipyridyl]-3,3′-diol Establishes “Dark” Photomemory Candidacy

[2,2′-Bipyridyl]-3,3′-diamine exhibits a fluorescence quantum yield (Φ) approximately four orders of magnitude lower than that of its isoelectronic diol analog, [2,2′-bipyridyl]-3,3′-diol . The diol is an established fluorescence standard with Φ = 0.31 ± 0.03 at room temperature , placing the diamine quantum yield at ~3.1 × 10⁻⁵ (calculated from the four-orders-of-magnitude difference). This extreme quenching is caused by a conical intersection in the excited-state intermediate region that provides an efficient non-radiative decay pathway unique to the diamine .

Photophysics Excited-state proton transfer Photomemory devices

Znᴵᴵ-Induced Fluorescence Turn-On: 3,3′-Diamine Shows Quantum-Yield Increase Opposite to 4-, 6-, and 7-Substituted Amino-Bipyridine Ligands

In a head-to-head study of five amino-substituted 2,2′-bipyridine ligands, 3,3′-diamino-2,2′-bipyridine (compound 1) was the only ligand alongside compound 2 to exhibit a drastic increase in fluorescence quantum yield upon Znᴵᴵ binding, whereas compounds 4, 6, and 7 displayed a decrease in quantum yield under identical conditions . Compound 1 is weakly fluorescent in the free state due to a π→π* transition, but Znᴵᴵ coordination switches the excited-state character, leading to turn-on behavior that is reversed for the benzimidazole-substituted analogs .

Fluorescent probe Zinc sensing Prostate cancer imaging

Discotic Liquid-Crystalline Mesophase Stability: Temperature Window Exceeding 300 K Through Intramolecular H-Bonding Unique to the 3,3′-Diamine Core

N-Monoacylated derivatives of [2,2′-bipyridine]-3,3′-diamine, when linked as three wedges to a central 1,3,5-benzenetricarbonyl core, form discotic liquid crystals whose Dₕₒ mesophase is stabilized by strong intramolecular N–H···N hydrogen bonding between the amide N–H and the adjacent pyridine nitrogen . This H-bonding preorganizes a rigid, planar extended core that persists over a temperature window exceeding 300 K, as demonstrated by differential scanning calorimetry, polarization microscopy, and X-ray diffraction . Non-acylated or non-chelating bipyridine analogs do not achieve comparable mesophase thermal breadth.

Discotic liquid crystals Supramolecular materials Thermal stability

Ru(II) Complex Atropisomerism: Five-Membered Chelate Ring of 3,3′-Diamino-bipyridine Versus Seven-Membered Ring of 1,1′-Biphenyl-2,2′-diamine Enforces Distinct Stereochemistry

In [Ru(bipy)₂(dabipy)](PF₆)₂ (dabipy = 3,3′-diamino-2,2′-bipyridine), the diamine ligand binds through its two pyridyl nitrogen atoms, forming a five-membered chelate ring. In contrast, the related ligand 1,1′-biphenyl-2,2′-diamine (bpda) in [Ru(bipy)₂(bpda)](PF₆)₂ forms a seven-membered chelate ring . Both ligands are atropisomeric, but only one diastereomer is observed in the solid state for each complex. In the dabipy complex, the five-membered ring adopts a δ configuration when the metal center is Δ . The atropisomerization barrier of dabipy is sufficiently low to preclude observation of diastereomers by low-temperature NMR, a behavior distinct from bpda, which binds stereospecifically .

Ruthenium complexes Atropisomerism Stereoselective coordination

Transfer Hydrogenation Catalyst Precursor: Ru(II) Complex of 3,3′-Bis(diphenylphosphinoamine)-2,2′-bipyridine Achieves 98–99% Yield in 10 Minutes, Outperforming Rh and Ir Analogs

The derivative 3,3′-bis(diphenylphosphinoamine)-2,2′-bipyridine, synthesized directly from 3,3′-diamino-2,2′-bipyridine and diphenylchlorophosphine , forms dinuclear Ru(II), Rh(I), and Ir(III) complexes. In the transfer hydrogenation of acetophenone derivatives, the Ru(II) complex (1) delivers 98–99% conversion to the corresponding alcohol in 10 minutes at 82 °C, with a turnover frequency (TOF) up to 600 h⁻¹ . Under identical conditions, the analogous Rh(I) complex (2) and Ir(III) complex (3) show markedly lower catalytic activity .

Transfer hydrogenation Homogeneous catalysis Ketone reduction

Application Scenarios Where [2,2'-Bipyridine]-3,3'-diamine Provides Documented Differentiation Over Alternatives


Binary Photomemory Devices Exploiting the >10,000-Fold Fluorescence Contrast Between the 3,3′-Diamine (Dark) and 3,3′-Diol (Bright)

Research groups designing molecular-scale photomemory or optical logic elements can exploit the extreme fluorescence quantum-yield contrast (Φ ≈ 3.1 × 10⁻⁵ vs 0.31) between [2,2′-bipyridyl]-3,3′-diamine and its 3,3′-diol analog . The diamine serves as the ‘dark’ state, accessed via a conical intersection in the excited state, while the diol provides a well-characterized bright reference. This pair enables binary encoding in a single isoelectronic framework.

Znᴵᴵ-Selective Fluorescent Turn-On Probes for Prostate Tissue Imaging Using the 3,3′-Diamine Scaffold

Because 3,3′-diamino-2,2′-bipyridine uniquely exhibits a fluorescence turn-on response upon Znᴵᴵ binding—while 4-, 6-, and 7-substituted analogs show turn-off—it is the ligand of choice for constructing fluorescent indicators aimed at quantifying Znᴵᴵ depletion in malignant versus benign prostate tissue . Procurement of this specific diamine is justified when the assay requires positive fluorescence contrast upon target binding.

Wide-Temperature-Range Discotic Liquid Crystals for Display or Charge-Transport Layers

Formulators of discotic liquid-crystalline materials who require mesophase stability over temperature windows exceeding 300 K should select building blocks derived from [2,2′-bipyridine]-3,3′-diamine. The intramolecular H-bonding unique to N-acylated 3,3′-diamine wedges extends the Dₕₒ mesophase range far beyond that achievable with non-chelating bipyridine analogs .

Ru(II)-Catalyzed Transfer Hydrogenation of Ketones with High Turnover Frequency

Process chemists requiring a ligand platform for Ru-catalyzed transfer hydrogenation that delivers 98–99% yield in 10 minutes (TOF ≤ 600 h⁻¹) should procure the 3,3′-diamino-2,2′-bipyridine precursor for conversion to the bis(diphenylphosphinoamine) ligand. The Ru complex of this ligand decisively outperforms the corresponding Rh and Ir complexes under identical conditions .

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